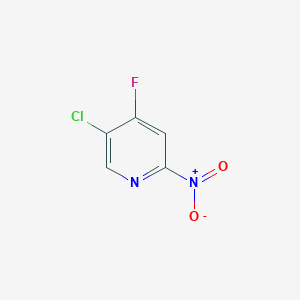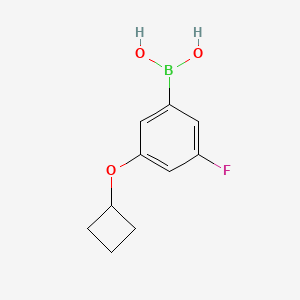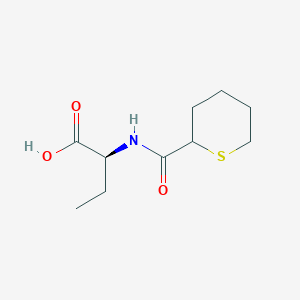
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid is a synthetic organic compound that features a thiopyran ring and a butanoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid typically involves the following steps:
Formation of the Thiopyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or a thiol, under acidic or basic conditions.
Attachment of the Butanoic Acid Moiety: This step involves the coupling of the thiopyran ring with a butanoic acid derivative, often using peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes might be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Various substituents can be introduced to the thiopyran ring or the butanoic acid moiety through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substituent but may include halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, reduced thiopyran derivatives, and various substituted analogs.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with thiopyran rings can act as ligands in catalytic processes.
Materials Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as probes or inhibitors in biochemical studies.
Industry
Agriculture: Potential use as agrochemicals.
Polymers: Incorporation into polymer structures for enhanced properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The thiopyran ring and butanoic acid moiety can contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)propanoicacid: Similar structure but with a propanoic acid moiety.
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)pentanoicacid: Similar structure but with a pentanoic acid moiety.
Uniqueness
The uniqueness of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid lies in its specific combination of the thiopyran ring and butanoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H17NO3S |
|---|---|
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
(2S)-2-(thiane-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H17NO3S/c1-2-7(10(13)14)11-9(12)8-5-3-4-6-15-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-,8?/m0/s1 |
Clé InChI |
IZFKSYMHZBUKAA-JAMMHHFISA-N |
SMILES isomérique |
CC[C@@H](C(=O)O)NC(=O)C1CCCCS1 |
SMILES canonique |
CCC(C(=O)O)NC(=O)C1CCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B13024048.png)
![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)

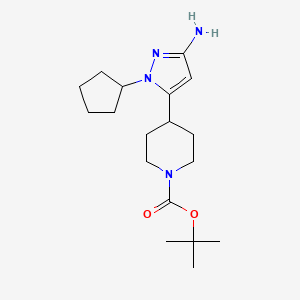

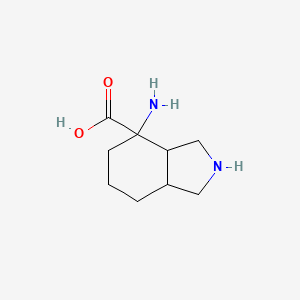
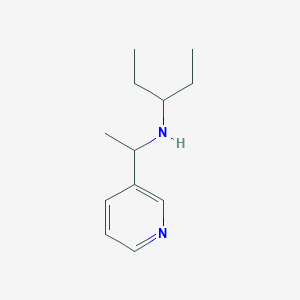
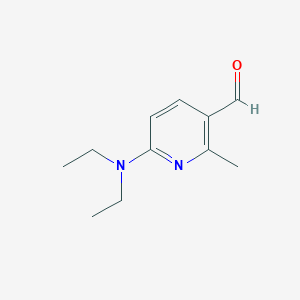
![5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13024098.png)
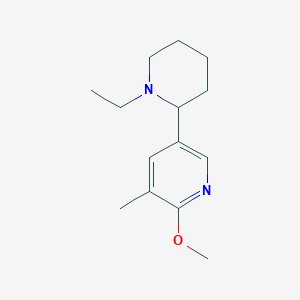
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
